molecular formula C23H20N6O4S4 B11525242 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11525242
M. Wt: 572.7 g/mol
InChI Key: KRWHHMSSIIDVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a complex organic compound that features a variety of functional groups, including thiadiazole, benzothiazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole, 3-nitrobenzaldehyde, and 2-aminobenzothiazole. The synthesis may involve the following steps:

    Formation of Schiff Base: The reaction between 3-nitrobenzaldehyde and 2-aminobenzothiazole under acidic or basic conditions to form a Schiff base.

    Thiol Addition: The addition of 5-methyl-1,3,4-thiadiazole-2-thiol to the Schiff base to form the intermediate compound.

    Morpholine Substitution: The final step involves the substitution of the intermediate compound with morpholine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-4-yl)ethanone
  • **2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-4-yl)ethanone

Uniqueness

The uniqueness of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20N6O4S4

Molecular Weight

572.7 g/mol

IUPAC Name

2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C23H20N6O4S4/c1-14-26-27-23(35-14)36-19-5-2-15(10-18(19)29(31)32)12-24-16-3-4-17-20(11-16)37-22(25-17)34-13-21(30)28-6-8-33-9-7-28/h2-5,10-12H,6-9,13H2,1H3

InChI Key

KRWHHMSSIIDVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.